molecular formula C22H20N2O3S B2650497 2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-66-3

2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2650497
M. Wt: 392.47
InChI Key: WONRCFAFRBIBSK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-c][1,3]oxazin ring, a thiophene ring, and a phenol group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-c][1,3]oxazin ring and the introduction of the thiophene and phenol groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The pyrazolo[1,5-c][1,3]oxazin ring system is a bicyclic structure with nitrogen atoms. The thiophene ring is a five-membered ring with a sulfur atom, and the phenol group consists of a hydroxyl group attached to a benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar hydroxyl group and the potentially aromatic ring systems could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Molluscicidal Activity

Derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines, which share a part of the structural framework with the compound , have been synthesized and tested for their molluscicidal activity. These studies found that certain derivatives exhibit significant effectiveness against molluscs, suggesting potential applications in controlling mollusc populations that are pests or vectors of disease (Nawwar et al., 1993).

Antibacterial Screening

Novel thiazolyl pyrazole and benzoxazole derivatives, which incorporate structural motifs similar to the compound you're interested in, have been synthesized and screened for their antibacterial activities. These compounds have shown promise as antibacterial agents, indicating potential for the development of new antibiotics (Landage et al., 2019).

Antimicrobial Activity

Research into novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives, which resemble the core structure of the specified compound, has demonstrated significant antimicrobial activity. These findings underscore the potential of such compounds in developing new antimicrobial therapies (Shaikh et al., 2014).

Anti-inflammatory Activity

Studies on heterocyclic derivatives of phenothiazine, which share some structural characteristics with the compound of interest, have explored their anti-inflammatory properties. Certain derivatives were found to exhibit potent anti-inflammatory activity, suggesting their potential use in anti-inflammatory drug development (Sharma et al., 2005).

Antitumor Agents

Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown that these compounds possess potent anti-tumor activities against various cancer cell lines, including hepatocellular carcinoma (HepG2). This indicates the potential of structurally related compounds in cancer therapy (Gomha et al., 2016).

Safety And Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity. It could also be interesting to study derivatives of this compound, by modifying the functional groups or the ring system .

properties

IUPAC Name

2-(7-ethoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-2-26-20-9-5-7-16-18-12-17(15-6-3-4-8-19(15)25)23-24(18)22(27-21(16)20)14-10-11-28-13-14/h3-11,13,18,22,25H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRCFAFRBIBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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